An In-depth Technical Guide to 2,3-Difluoro-L-Phenylalanine: Structure, Properties, and Applications
An In-depth Technical Guide to 2,3-Difluoro-L-Phenylalanine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Difluoro-L-phenylalanine, a synthetic amino acid of significant interest in peptide and protein engineering, as well as drug discovery. We will delve into its unique chemical structure, physicochemical properties, synthesis, and its burgeoning applications in the field of biomedical research.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry.[1] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly alter the physicochemical and biological properties of a parent compound.[1] In the context of amino acids, fluorination can modulate acidity, basicity, hydrophobicity, conformation, and metabolic stability.[1] These modifications can lead to enhanced biological activity, improved protein stability, and novel therapeutic agents.[1][2]
2,3-Difluoro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, with two fluorine atoms substituted on the phenyl ring at the ortho and meta positions. This specific substitution pattern imparts a unique electronic and steric profile, making it a valuable tool for probing and modulating biological systems.
Chemical Structure and Physicochemical Properties
The foundational characteristics of 2,3-Difluoro-L-phenylalanine are summarized below. While experimental data for this specific isomer is not extensively available in public literature, the following table provides a combination of confirmed data for the stereoisomer and estimated values based on closely related analogs.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |
| Synonyms | L-2,3-Difluorophenylalanine, H-L-Phe(2,3-F2)-OH | |
| CAS Number | 266360-64-9 (for Boc-protected L-enantiomer) | [3] |
| Molecular Formula | C₉H₉F₂NO₂ | [3] |
| Molecular Weight | 201.17 g/mol | [3] |
| Appearance | White to off-white powder (Expected) | |
| Melting Point | 243-246 °C (for 2-Fluoro-DL-phenylalanine) | [2] |
| pKa (Carboxylic Acid) | ~1.8-2.2 (Estimated) | |
| pKa (Amine) | ~9.0-9.2 (Estimated) | |
| logP (Octanol/Water) | -1.2 to -1.9 (Computed for similar isomers) | |
| Solubility | Slightly soluble in water; soluble in DMSO and methanol (Expected) |
Structural Insights:
The chemical structure of 2,3-Difluoro-L-phenylalanine is depicted below. The presence of two fluorine atoms on the phenyl ring introduces a significant dipole moment and alters the electrostatic potential of the aromatic side chain. This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for peptide and protein structure and function.
Caption: Chemical structure of 2,3-Difluoro-L-phenylalanine.
Synthesis of 2,3-Difluoro-L-Phenylalanine
The synthesis of fluorinated amino acids can be achieved through various methods, including electrophilic and nucleophilic fluorination, as well as enzymatic approaches. A common strategy for the synthesis of 2,3-Difluoro-L-phenylalanine involves the alkylation of a chiral glycine enolate equivalent with 2,3-difluorobenzyl bromide.
Illustrative Synthetic Workflow:
The following diagram outlines a general, plausible synthetic route. It is important to note that specific reaction conditions and yields may vary and require optimization.
Caption: A general synthetic workflow for 2,3-Difluoro-L-phenylalanine.
Spectroscopic Characterization
While a specific, publicly available, fully characterized set of spectra for 2,3-Difluoro-L-phenylalanine is not readily found, the expected spectroscopic features can be inferred from related compounds.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the amino acid backbone. The aromatic signals would be complex due to coupling with each other and with the two fluorine atoms.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The carbons directly bonded to fluorine would show characteristic splitting patterns.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with coupling to each other and to the neighboring protons.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak at m/z 201.17. The fragmentation pattern would likely involve the loss of the carboxyl group and cleavage of the amino acid side chain.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
2,3-Difluoro-L-phenylalanine can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acid is usually introduced as its N-Fmoc protected derivative.
General SPPS Workflow for Incorporation:
Caption: General workflow for incorporating 2,3-Difluoro-L-phenylalanine into a peptide via SPPS.
Experimental Protocol: Manual Fmoc-SPPS of a Model Peptide Containing 2,3-Difluoro-L-phenylalanine
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Phe(2,3-F2)-Gly) on a Rink Amide resin.
Materials:
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Rink Amide MBHA resin
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Fmoc-Ala-OH, Fmoc-Gly-OH
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Fmoc-L-2,3-Difluorophenylalanine-OH
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIEA)
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Piperidine
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Solid-phase synthesis vessel
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Shaker
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add a 20% solution of piperidine in DMF to the resin.
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Shake for 20 minutes.
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Drain the solution and repeat the piperidine treatment for 5 minutes.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
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First Amino Acid Coupling (Glycine):
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In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
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Add the activation mixture to the resin.
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Shake for 2 hours.
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Wash the resin with DMF (3 times) and DCM (3 times).
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Perform a Kaiser test to confirm the completion of the coupling.
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-
Fmoc Deprotection: Repeat step 2.
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Second Amino Acid Coupling (2,3-Difluoro-L-phenylalanine):
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In a separate vial, dissolve Fmoc-L-2,3-Difluorophenylalanine-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
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Add the activation mixture to the resin.
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Shake for 2 hours.
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Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test.
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-
Fmoc Deprotection: Repeat step 2.
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Third Amino Acid Coupling (Alanine):
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In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
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Add the activation mixture to the resin.
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Shake for 2 hours.
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Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test.
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-
Final Fmoc Deprotection: Repeat step 2.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
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Shake for 2-3 hours.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide in cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
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-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Biological Activity and Applications
The incorporation of 2,3-Difluoro-L-phenylalanine into peptides can have a profound impact on their biological activity. While specific studies on this particular isomer are emerging, the effects of fluorination on phenylalanine are generally understood to:
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Enhance Metabolic Stability: The strong C-F bond can block sites of enzymatic degradation, leading to a longer in vivo half-life of the peptide.[1]
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Modulate Receptor Binding: The altered electronic properties of the fluorinated phenyl ring can change the binding affinity and selectivity of a peptide for its target receptor.
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Influence Peptide Conformation: The steric and electronic effects of the fluorine atoms can favor specific secondary structures, such as β-turns or helical conformations, which can be critical for biological activity.
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Serve as a Probe for NMR Studies: The ¹⁹F nucleus is an excellent NMR probe, allowing for detailed structural and dynamic studies of peptides and proteins in which it is incorporated.[1]
Potential Applications:
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Drug Discovery: As a building block for novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.
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Protein Engineering: To create proteins with enhanced stability and novel functions.
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Biophysical Studies: As a spectroscopic probe to study peptide-protein and peptide-membrane interactions.
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PET Imaging: Radiolabeled versions of fluorinated phenylalanines are used as tracers in positron emission tomography (PET) for cancer diagnosis and monitoring.[1]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2,3-Difluoro-L-phenylalanine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
A Material Safety Data Sheet (MSDS) for the D-enantiomer is available and provides more detailed safety information that can be largely applied to the L-enantiomer.[3]
Conclusion
2,3-Difluoro-L-phenylalanine represents a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its unique properties, conferred by the specific difluorination pattern, offer exciting opportunities for the design of novel peptides and proteins with enhanced stability, tailored biological activity, and utility as sophisticated biophysical probes. As synthetic methodologies become more refined and our understanding of the "fluorine effect" deepens, the applications of this and other fluorinated amino acids are poised to expand significantly, driving innovation in drug discovery and biotechnology.
References
- Capot Chemical Co., Ltd. (2010). MSDS of 2,3-Difluoro-D-Phenylalanine.
- Salwiczek, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry, 11(9), 958-973.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
